molecular formula C7H10O2 B2420007 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one CAS No. 36019-62-2

3,5-dimethyl-3,4-dihydro-2H-pyran-4-one

Cat. No.: B2420007
CAS No.: 36019-62-2
M. Wt: 126.155
InChI Key: LXYQBTWDDNQNMX-UHFFFAOYSA-N
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Description

3,5-dimethyl-3,4-dihydro-2H-pyran-4-one: is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group

Scientific Research Applications

Chemistry: 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial strains and is being explored as a lead compound for the development of new antibiotics .

Industry: In the industrial sector, this compound is used as an intermediate in the production of fragrances and flavoring agents. Its unique aroma makes it valuable in the formulation of perfumes and food additives .

Safety and Hazards

3,4-Dihydro-2H-pyran is classified as a flammable liquid (Flam. Liq. 2), skin irritant (Skin Irrit. 2), and skin sensitizer (Skin Sens. 1B) . It also poses hazards to aquatic life (Aquatic Chronic 3) and can cause serious eye irritation (Eye Irrit. 2) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dehydration of Tetrahydrofurfuryl Alcohol: One common method for synthesizing 3,5-dimethyl-3,4-dihydro-2H-pyran-4-one involves the dehydration of tetrahydrofurfuryl alcohol.

    Cyclization of 1,5-Diketones: Another synthetic route involves the cyclization of 1,5-diketones in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3,5-dimethyl-2,3-dihydropyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-9-4-6(2)7(5)8/h3,6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYQBTWDDNQNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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